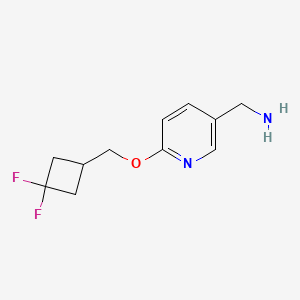

(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-3-yl)methanamine

Übersicht

Beschreibung

(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C11H14F2N2O and its molecular weight is 228.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-3-yl)methanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. The structure features a pyridine ring substituted with a difluorocyclobutyl group and a methoxy group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound's IUPAC name is this compound, and its CAS number is 2098069-86-2. Its molecular formula is C11H14F2N2O, and it possesses unique properties due to the difluorocyclobutyl substitution.

| Property | Value |

|---|---|

| Molecular Formula | C11H14F2N2O |

| Molecular Weight | 228.24 g/mol |

| CAS Number | 2098069-86-2 |

| Physical State | Liquid |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it could modulate pathways involved in cell signaling and metabolic processes, potentially serving as an inhibitor for various target proteins.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, the inhibition of dihydroorotate dehydrogenase (DHODH) has been linked to reduced proliferation of cancer cells. The introduction of the difluorocyclobutyl moiety may enhance the compound's potency against cancer cell lines.

Antimicrobial Activity

Compounds featuring pyridine rings have shown promising antimicrobial activity. Research indicates that this compound may exhibit similar properties, potentially inhibiting bacterial growth through interference with bacterial metabolic pathways.

Case Studies

- Study on DHODH Inhibition : A study conducted on various pyridine derivatives demonstrated that modifications at the 6-position significantly influenced DHODH inhibition. The presence of the difluorocyclobutyl group was found to enhance binding affinity to the enzyme compared to other substituents .

- Antimicrobial Testing : In vitro tests on related compounds showed effective inhibition against Gram-positive bacteria. The structural similarity suggests that this compound could possess comparable antimicrobial efficacy .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antimicrobial activity of related compounds. The findings suggest that derivatives with similar substitutions can significantly inhibit cell viability in various cancer cell lines and bacterial strains.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the difluorocyclobutyl moiety plays a critical role in enhancing biological activity. Modifications in this region can lead to variations in potency and selectivity towards specific biological targets .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to (6-((3,3-Difluorocyclobutyl)methoxy)pyridin-3-yl)methanamine exhibit significant antimicrobial properties. For instance, studies have shown that such compounds can inhibit the binding of virulence factors in Staphylococcus aureus, suggesting their potential as antimicrobial agents.

Cancer Research

The compound's unique structure may also contribute to its activity against cancer cells. Preliminary studies suggest that it could interfere with specific signaling pathways involved in tumor growth and proliferation. Its fluorinated cyclobutyl moiety may enhance lipophilicity, improving membrane permeability and bioavailability, which are crucial for effective anticancer therapies .

Enzyme Inhibition

this compound has been explored as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme implicated in the proliferation of certain cancers and pathogens. Inhibitors of DHODH are particularly valuable in developing treatments for autoimmune diseases and certain types of cancer .

Agrochemical Applications

Pesticide Development

The compound's structural characteristics make it a candidate for developing new agrochemicals. Its ability to interact with biological systems suggests potential use as a pesticide or herbicide. The fluorinated cyclobutyl group may enhance the compound's stability and efficacy in agricultural applications .

Material Science

Polymer Chemistry

Due to its unique chemical properties, this compound can be utilized in polymer synthesis. The compound can serve as a building block for creating advanced materials with specific thermal and mechanical properties. Its incorporation into polymer matrices may lead to materials with enhanced performance characteristics suitable for various industrial applications .

Case Studies

Analyse Chemischer Reaktionen

Nucleophilic Reactions of the Methanamine Group

The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) undergoes typical nucleophilic reactions:

Reactivity of the Pyridine Ring

The electron-deficient pyridine ring directs electrophilic substitution to specific positions:

Functionalization of the Difluorocyclobutyl Methoxy Group

The cyclobutyl ether moiety participates in substitution and ring-opening reactions:

Cross-Coupling Reactions

The pyridine ring facilitates transition metal-catalyzed couplings:

Oxidation and Reduction Pathways

Selective transformations of functional groups:

Key Mechanistic Insights

-

Steric Effects : The 3,3-difluorocyclobutyl group introduces steric bulk, slowing alkylation and acylation kinetics .

-

Electronic Effects : Fluorine atoms enhance the electrophilicity of the pyridine ring, facilitating nucleophilic substitution at the methoxy position .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling reactions by stabilizing intermediates .

Eigenschaften

IUPAC Name |

[6-[(3,3-difluorocyclobutyl)methoxy]pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O/c12-11(13)3-9(4-11)7-16-10-2-1-8(5-14)6-15-10/h1-2,6,9H,3-5,7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFWGETYXGKNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)COC2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.